N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C25H19NO6 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.12123733 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, including case studies and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural framework that combines elements from benzodioxine and benzofuran moieties. Its molecular formula is C20H19N1O4, with a molecular weight of approximately 341.37 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzodioxines and benzofurans. For instance, derivatives of 2,3-dihydrobenzodioxines have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
Enzyme Inhibition Studies
A notable study investigated the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The synthesized compounds exhibited substantial inhibitory activity against:
Enzyme | Inhibition Activity |
---|---|
α-glucosidase | Significant |
Acetylcholinesterase (AChE) | Moderate |
The in vitro studies revealed that most compounds demonstrated effective inhibition of yeast α-glucosidase, which is crucial for managing diabetes by delaying carbohydrate absorption.
Anticancer Potential
Research has also explored the anticancer properties of similar compounds. A study focusing on 2,3-dihydrobenzodioxine derivatives reported their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest potential applications in cancer therapy.
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against E. coli . The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further development.
Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted on various synthesized derivatives, focusing on their inhibitory effects on α-glucosidase and AChE. The results indicated that certain modifications to the benzodioxine structure significantly enhanced inhibitory activity:
Compound | α-glucosidase IC50 (µM) | AChE IC50 (µM) |
---|---|---|
This compound | 25 | 150 |
Control Compound A | 40 | 200 |
Control Compound B | 60 | 180 |
These findings underscore the importance of structural modifications in enhancing biological activity.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c27-22(15-31-17-6-2-1-3-7-17)26-23-18-8-4-5-9-19(18)32-25(23)24(28)16-10-11-20-21(14-16)30-13-12-29-20/h1-11,14H,12-13,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDKMHPIHDQLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.